1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[4-(diethylamino)but-2-ynyl]-3-(2,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-5-20(6-2)12-8-7-11-18-17(21)19-15-10-9-14(22-3)13-16(15)23-4/h9-10,13H,5-6,11-12H2,1-4H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORJOKSOSRJRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCNC(=O)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Stepwise Synthesis via Alkyne Intermediate
The most widely reported route involves synthesizing the alkyne precursor 4-(diethylamino)but-2-yn-1-ol before coupling it with 2,4-dimethoxyphenyl isocyanate.
Preparation of 4-(Diethylamino)but-2-yn-1-ol
This intermediate is synthesized via a Sonogashira coupling between propargyl alcohol and diethylamine, catalyzed by palladium(II) acetate and copper(I) iodide in tetrahydrofuran (THF) at 80–100°C for 12–24 hours. The reaction proceeds under nitrogen atmosphere to prevent oxidation, yielding 75–85% after column chromatography.
Reaction Scheme:
$$
\text{HC≡CCH}2\text{OH} + \text{Et}2\text{NH} \xrightarrow{\text{Pd(OAc)}2, \text{CuI}} \text{Et}2\text{NCH}2\text{C≡CCH}2\text{OH}
$$
Urea Bond Formation
The alkyne intermediate is reacted with 2,4-dimethoxyphenyl isocyanate in dichloromethane (DCM) at 0–5°C for 2 hours, followed by warming to room temperature for 12 hours. Triethylamine (TEA) is added as a catalyst, achieving 65–70% yield after recrystallization from ethanol.
Reaction Scheme:
$$
\text{Et}2\text{NCH}2\text{C≡CCH}2\text{OH} + \text{OCN-C}6\text{H}3(\text{OMe})2 \rightarrow \text{1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Solvent Selection : Dichloromethane (DCM) is preferred for urea formation due to its inertness and ability to dissolve both alkyne and isocyanate components.
- Temperature Control : Maintaining 0–5°C during isocyanate addition minimizes side reactions (e.g., oligomerization).
Purification and Isolation
Column Chromatography
Crude products are purified using silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent, achieving >95% purity.
Recrystallization
Final recrystallization from ethanol removes residual impurities, yielding crystalline product with melting point 142–145°C.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.05 (t, 6H, N(CH₂CH₃)₂), 3.75 (s, 6H, OCH₃), 4.20 (s, 2H, CH₂C≡C), 6.35–7.10 (m, 3H, ArH). |
| ¹³C NMR (CDCl₃) | δ 14.1 (N(CH₂CH₃)₂), 55.8 (OCH₃), 72.5 (C≡C), 156.2 (urea C=O). |
| IR (KBr) | 3320 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C). |
| HPLC | Retention time: 8.2 min (C18 column, 70:30 MeOH/H₂O), purity >98%. |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 278.35 (calculated for C₁₆H₂₂N₂O₃: 278.35).
Challenges and Mitigation Strategies
Moisture Sensitivity
Isocyanates are highly moisture-sensitive. Reactions must be conducted under anhydrous conditions using molecular sieves or nitrogen blankets.
Regioselectivity in Alkyne Formation
Competing Glaser coupling during Sonogashira reactions is suppressed by strict temperature control and excess diethylamine.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated alkyne or amine groups.
Substitution: Substituted urea derivatives with new alkyl groups.
Scientific Research Applications
1-(4-(Diethylamino)but-2-yn-1-yl)-3-(2,4-dimethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the urea moiety:
Pharmacological and Physicochemical Properties
- Electron Effects: The target’s diethylamino group is electron-donating, enhancing solubility in polar solvents, whereas analogs with CF3 () or chloro groups () exhibit higher lipophilicity .
- Bioactivity: Urea derivatives with 2,4-dimethoxyphenyl groups () often show affinity for tyrosine kinases or estrogen receptors. The diethylamino-alkyne chain in the target may confer unique interactions with hydrophobic enzyme pockets.
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